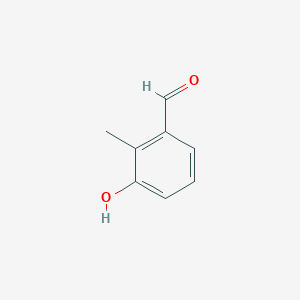![molecular formula C14H20N2O B113286 4-[(Azepan-1-yl)carbonyl]benzylamine CAS No. 923120-30-3](/img/structure/B113286.png)
4-[(Azepan-1-yl)carbonyl]benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
Developing Synthetic Approaches New synthetic methods have been developed involving 4-[(Azepan-1-yl)carbonyl]benzylamine and its derivatives. For instance, the synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride is achieved by reacting 4-methyl-benzoic acid with several reagents, yielding different products based on the reactions used (Chen & Ren, 2014).
Optimization in Drug Development Azepane derivatives, including those related to 4-[(Azepan-1-yl)carbonyl]benzylamine, have been evaluated and optimized as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA) in drug development. Notably, the plasma stability of these compounds has been a significant focus, leading to the creation of plasma stable and highly active compounds (Breitenlechner et al., 2004).
Innovations in Heterocyclic Chemistry The compound has been used in the synthesis of novel heterocyclic compounds, such as the synthesis of 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones through the Baylis-Hillman reaction, highlighting its role in creating new isoxazole-annulated heterocycles (Batra & Roy, 2004).
Molecular Interaction and Formation
Thermal Ene Reaction and Azepine Formation The thermal reaction of 2-[N-(alk-2-enyl)benzylamino]-3-vinylpyrido[1,2-a]pyrimidin-4(4H)-ones results in the formation of azepine, showcasing the substance's potential in chemical reactions leading to the creation of specific molecular structures (Noguchi et al., 2007).
Molecular Structure and Hydrogen-Bonded Assembly A study on benzazepine derivatives, which are structurally related to 4-[(Azepan-1-yl)carbonyl]benzylamine, revealed intricate hydrogen-bonded assemblies ranging from zero to three dimensions. This research highlights the compound's significance in understanding molecular interactions and the formation of complex structures (Guerrero et al., 2014).
Eigenschaften
IUPAC Name |
[4-(aminomethyl)phenyl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLVHNJZPGEBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Azepan-1-yl)carbonyl]benzylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

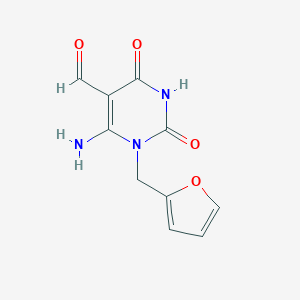
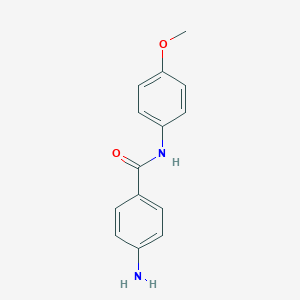
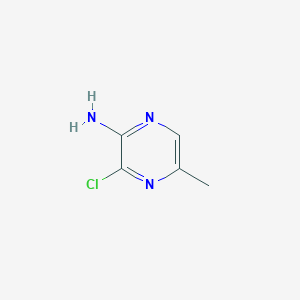
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)

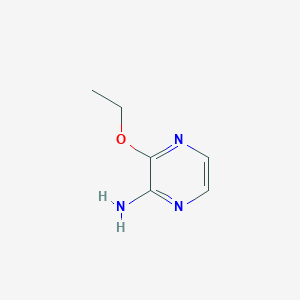
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
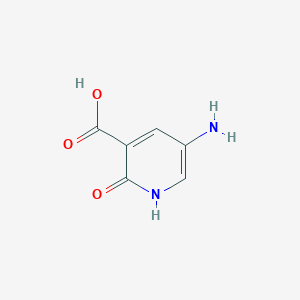
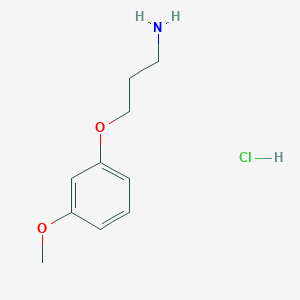
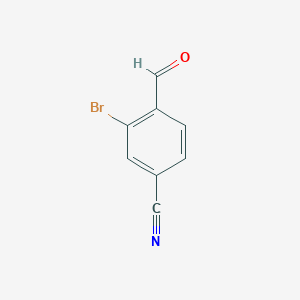
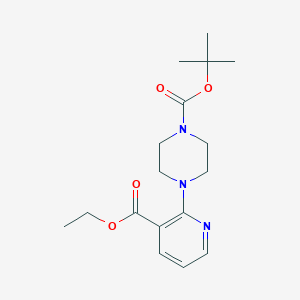
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)
